Zearalenone-14-O-β-glucoside-13C6
Description
Properties
Molecular Formula |
13C6C18H32O10 |
|---|---|
Molecular Weight |
486.5 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
17924-92-4 (unlabelled) |
Synonyms |
(3S)-16-Hydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione-14-O-β-D-glucopyranoside-13C |
tag |
Zearalenol Impurities |
Origin of Product |
United States |
Metabolic Transformations and Biotransformation Pathways of Zearalenone 14 O β Glucoside
Plant-Mediated Biotransformation Mechanisms
Plants have developed sophisticated mechanisms to detoxify xenobiotics, including mycotoxins produced by invading fungi. nih.gov A primary strategy is the conjugation of the toxin with polar molecules, such as glucose, to increase water solubility and reduce toxicity. nih.govnih.gov
When plants are infected with Fusarium species, they can metabolize the produced zearalenone (B1683625) (ZEN) into various conjugates. One of the most significant is zearalenone-14-O-β-glucoside (ZEN-14G), where a glucose molecule is attached to the C-14 hydroxyl group of ZEN. This process has been observed in a variety of host plants, including maize, wheat, barley, and the model plant Arabidopsis thaliana. nih.govsemanticscholar.org For instance, in maize cell suspension cultures, zearalenone was shown to be transformed into its glucoside. nih.gov Similarly, studies on Arabidopsis thaliana revealed that a significant portion of administered zearalenone is rapidly metabolized into at least 17 different compounds, with glucosides being prominent. nih.gov The formation of these glucosides is a key aspect of the plant's defense mechanism against the mycotoxin. nih.gov
The enzymatic reaction responsible for the glucosylation of zearalenone is catalyzed by UDP-glucosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer a glucose moiety from a UDP-glucose donor to the mycotoxin. nih.gov Plant UGTs are a large and diverse family of enzymes known for their role in the detoxification of a wide range of xenobiotics. nih.govnih.govmdpi.com
Specific UGTs have been identified that are capable of glucosylating zearalenone. For example, a barley UGT, HvUGT14077, has been shown to efficiently convert zearalenone into both zearalenone-14-O-β-glucoside and zearalenone-16-O-β-glucoside. nih.govacs.org In Arabidopsis thaliana, several UGTs have been studied for their ability to detoxify mycotoxins. While a specific UGT for zearalenone glucosylation, analogous to the deoxynivalenol-detoxifying UGT73C5, has been a subject of research, the broader family of UGTs is recognized for this capability. nih.govresearchgate.net The expression of these UGTs can be induced by the presence of the mycotoxin itself, as well as by plant defense signaling molecules like salicylic (B10762653) acid and jasmonic acid. nih.gov
Beyond simple glucosylation, plants can create more complex conjugates of zearalenone. Research has shown the formation of zearalenone-14,16-di-glucoside, where glucose molecules are attached at both the C-14 and C-16 positions. nih.gov The barley UGT HvUGT14077 has been demonstrated to catalyze this di-glucosylation, although at a slower rate than the initial mono-glucosylation. nih.gov
Furthermore, plants can produce malonyl-glucosides. In these conjugates, a malonyl group is attached to the glucose of zearalenone-glucoside. Studies using plant cell suspension cultures of wheat, soy, and tobacco have identified 14-O-(6'-O-malonyl-β-D-glucopyranosyl)ZEN and 16-O-(6'-O-malonyl-β-D-glucopyranosyl)ZEN. researchgate.net These complex conjugates represent a further step in the plant's detoxification pathway for zearalenone.
| Plant-Derived Zearalenone Conjugate | Site of Conjugation | Found In |
| Zearalenone-14-O-β-glucoside | C-14 | Maize, Wheat, Barley, Arabidopsis thaliana |
| Zearalenone-16-O-β-glucoside | C-16 | Barley, Wheat |
| Zearalenone-14,16-di-glucoside | C-14 and C-16 | Barley |
| Zearalenone-malonyl-glucosides | C-14 or C-16 (glucose) | Wheat, Soy, Tobacco |
Microbial Biotransformation and Deconjugation Processes
Microorganisms play a dual role in the transformation of zearalenone glucosides. While some fungi are capable of producing these conjugates, gut microbiota in animals and humans can reverse the process, leading to toxicological consequences.
When zearalenone-14-O-β-glucoside is ingested by animals or humans, it can be hydrolyzed back to the parent zearalenone by the intestinal microbiota. researchgate.netmdpi.com This deconjugation process is a significant concern for food safety, as it effectively unmasks the mycotoxin, restoring its toxicity. researchgate.net
Certain fungal species are capable of biotransforming zearalenone into its glucosides. This is a strategy that can be harnessed for the controlled production of these compounds for use as analytical standards. nih.gov
Aspergillus : Strains of Aspergillus oryzae have been shown to convert zearalenone into various metabolites, including zearalenone-O-14-glucoside and zearalenone-O-16-glucoside. nih.gov
Rhizopus : Several Rhizopus species can also transform zearalenone into its 14- and 16-glucosides. nih.gov In fact, the ability of a Rhizopus species to produce what was then termed zearalenone 4-beta-D-glucopyranoside was one of the earliest observations of microbial glucosylation of this mycotoxin. nih.gov
Cunninghamella : Cunninghamella elegans and Cunninghamella echinulata have been effectively used to produce both zearalenone-14-β-D-glucopyranoside and zearalenone-16-β-D-glucopyranoside. nih.gov By manipulating the culture medium, such as depleting it of sulphate, the biotransformation can be steered towards the preferential production of glucosides over sulphate conjugates. nih.gov
| Fungal Genus | Produced Zearalenone Conjugates |
| Aspergillus | Zearalenone-O-14-glucoside, Zearalenone-O-16-glucoside |
| Rhizopus | Zearalenone-O-14-glucoside, Zearalenone-O-16-glucoside |
| Cunninghamella | Zearalenone-14-β-D-glucopyranoside, Zearalenone-16-β-D-glucopyranoside |
Influence of Fermentation Processes on Zearalenone-14-O-β-glucoside Fate
Fermentation processes can significantly alter the profile of mycotoxins in food and feed. In the context of Zearalenone-14-O-β-glucoside, fungal species used in fermentation, such as those from the genera Rhizopus and Aspergillus, are capable of metabolizing zearalenone (ZEN). For instance, during tempeh production, a fermented food product, ZEN can be transformed into several metabolites, including ZEN-14-glucoside. researchgate.net
Studies have shown that Rhizopus oryzae can produce Zearalenone-14-O-β-glucoside with a yield of 67%, while Rhizopus oligosporus is also known to form this conjugate. nih.govmdpi.com In some fermentation processes, ZEN-14-sulfate may be the predominant metabolite, as seen with Aspergillus oryzae. researchgate.net The specific fungal strains and cultivation conditions, such as the composition of the fermentation medium, play a crucial role in determining the type and quantity of the resulting ZEN conjugates. researchgate.net For example, in a sulfate-depleted medium, Cunninghamella elegans shows a preference for producing Zearalenone-14-O-β-glucoside. researchgate.net
It is important to note that while fermentation can lead to the formation of Zearalenone-14-O-β-glucoside, the stability of this compound during subsequent processing, such as baking, can vary. Some studies have reported a reduction in ZEN content during bread fermentation and baking, though the extent of this reduction can be inconsistent. nih.gov
Animal Biotransformation and Metabolic Fate (Excluding Human Clinical Trials)
In Vivo Metabolic Profile and Toxicokinetic Studies in Animal Models (e.g., rats, swine)
In rats, after oral administration, Zearalenone-14-O-β-glucoside is absorbed and converted to ZEN. mdpi.com Both compounds can be detected in plasma shortly after administration, with peak concentrations reached quickly. mdpi.com The distribution of ZEN and its glucoside has been observed in various tissues, with the highest concentrations of ZEN found in the small and large intestines, liver, stomach, ovary, and kidney. mdpi.com The elimination of these compounds occurs through urine. mdpi.com
Toxicokinetic studies in pigs have also confirmed the complete presystemic hydrolysis of Zearalenone-14-O-β-glucoside to ZEN. acs.org Following oral administration, the resulting ZEN is then available for further metabolism. The total biological recovery of Zearalenone-14-O-β-glucoside metabolites in the urine of pigs has been reported to be around 19%. mdpi.comnih.gov The extensive metabolism by intestinal bacteria is thought to be a reason for the relatively low biological recovery. mdpi.comnih.gov
Deglucosylation and Further Conjugation in Hepatic Microsomal Systems (e.g., liver microsomes from swine, rats, goats, cows, chickens)
In vitro studies using liver microsomes from various animal species, including swine, rats, goats, cows, and chickens, have confirmed that Zearalenone-14-O-β-glucoside can be considerably deglucosylated to ZEN. nih.gov This process can occur even without the presence of NADPH, a cofactor typically required for many metabolic reactions. nih.gov
Following deglucosylation, the liberated ZEN can undergo further conjugation in the liver. A primary pathway is glucuronidation, where glucuronic acid is attached to the ZEN molecule. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com Studies with hepatic microsomes have shown that ZEN is primarily glucuronidated at the 14-hydroxy group, forming ZEN-14-glucuronide (ZEN-14-GlcA). mdpi.com Pig liver microsomes have demonstrated the highest activity in this process, followed by those from cows, rats, and humans. nih.gov
Formation of Phase I (e.g., α-zearalenol, β-zearalenol) and Phase II (e.g., glucuronides, sulfates) Metabolites
Once Zearalenone-14-O-β-glucoside is hydrolyzed to ZEN, it enters the well-established metabolic pathways for ZEN. Phase I metabolism primarily involves the reduction of ZEN to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), catalyzed by hydroxysteroid dehydrogenases (HSDs). mdpi.commdpi.com The ratio of α-ZEL to β-ZEL formation is species-dependent. nih.gov For example, in pigs, α-ZEL is the major reductive metabolite. nih.gov
Following Phase I metabolism, both ZEN and its Phase I metabolites can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, leading to the formation of metabolites such as ZEN-14-glucuronide (ZEN-14-GlcA) and α-ZEL-14-glucuronide. mdpi.comnih.gov In rats, 29 Phase I metabolites and 6 Phase II metabolites of Zearalenone-14-O-β-glucoside have been identified, with major metabolic pathways including deglucosylation, hydroxylation, hydrogenation, and glucuronidation. nih.gov Major metabolites observed across species include ZEN, α-ZEL-14G, β-ZEL-14G, α-ZEL, ZEN-14G-16GlcA, and ZEN-14GlcA. nih.gov Sulfation, another Phase II reaction, has also been observed, particularly in chickens. mdpi.com
In Vitro Cellular Models for Metabolism and Transport Investigations
Other Mammalian Cell Lines for Biotransformation Assessment (e.g., KGN cells, MCF-7 cells)
The biotransformation of Zearalenone-14-O-β-glucoside has been investigated in various mammalian cell lines to understand its metabolic fate and potential toxicity. Notably, studies on human ovarian granulosa cells (KGN) and human breast cancer cells (MCF-7) have provided significant insights into the hydrolysis of this conjugated mycotoxin.
In KGN cells, Zearalenone-14-O-β-glucoside undergoes extracellular hydrolysis to its parent compound, zearalenone. nih.govnih.govresearchgate.net Research has indicated that Zearalenone-14-O-β-glucoside itself does not enter the KGN cells; instead, it is hydrolyzed in the extracellular matrix by β-glucosidase. nih.govnih.govresearchgate.net The resulting zearalenone is then able to enter the cells and exert its toxic effects. nih.govnih.govresearchgate.net The relative hydrolysis rate of Zearalenone-14-O-β-glucoside to zearalenone in KGN cell cultures has been observed to be 35%, with 25% occurring extracellularly and 10% intracellularly, although the intracellular portion is attributed to the uptake of the hydrolyzed zearalenone. nih.govnih.gov
Similarly, studies utilizing the MCF-7 cell line have demonstrated that Zearalenone-14-O-β-glucoside can be absorbed and subsequently cleaved to zearalenone. mdpi.com The estrogenic effects observed in MCF-7 cells exposed to Zearalenone-14-O-β-glucoside are attributed entirely to this hydrolysis, as the glycosylated form itself is unable to effectively bind to and activate estrogen receptors. nih.gov This biotransformation is a critical step in unmasking the toxicity of the parent mycotoxin.
The following table summarizes the key research findings on the biotransformation of Zearalenone-14-O-β-glucoside in these cell lines.
Table 1: Biotransformation of Zearalenone-14-O-β-glucoside in KGN and MCF-7 Cell Lines
| Cell Line | Key Findings | Metabolites Detected | Reference |
|---|---|---|---|
| KGN | Extracellular hydrolysis to zearalenone by β-glucosidase. Zearalenone-14-O-β-glucoside does not enter the cells. | Zearalenone | nih.govnih.govresearchgate.net |
| MCF-7 | Hydrolysis to zearalenone is responsible for the observed xenoestrogenic response. The glucoside form does not activate estrogen receptors. | Zearalenone | mdpi.comnih.gov |
Chemical and Biosynthetic Production of Zearalenone 14 O β Glucoside and Stable Isotope Labeled Analogs
Synthetic Chemistry Approaches for Zearalenone-14-O-β-glucoside
Chemical synthesis offers a controlled route to produce Zearalenone-14-O-β-glucoside, though it presents challenges due to the multiple reactive sites on the zearalenone (B1683625) molecule.
Achieving regioselectivity—the specific attachment of the glucose moiety to the C-14 hydroxyl group of zearalenone—is the primary challenge in the chemical synthesis of Zearalenone-14-O-β-glucoside. The Königs-Knorr reaction, a classical method for glycoside synthesis, has been explored for this purpose. nih.govwikipedia.org This reaction typically involves the coupling of a glycosyl halide (like acetobromoglucose) with an alcohol (the hydroxyl group on zearalenone) in the presence of a promoter, often a silver or mercury salt. nih.govwikipedia.org
However, direct application of the Königs-Knorr method to unprotected zearalenone can lead to a complex mixture of products because zearalenone has two phenolic hydroxyl groups at the C-14 and C-16 positions. nih.gov To direct the glycosylation specifically to the C-14 position, strategies involving protective groups are necessary. The stereochemical outcome of the reaction is influenced by the protecting groups on the sugar donor; for instance, an acetyl group at the C-2 position of glucose can provide anchimeric assistance, leading to the formation of a 1,2-trans glycosidic bond, which corresponds to the desired β-configuration. wikipedia.org Optimization of the glycosylation step, including the choice of glucuronyl donors and reaction conditions, is critical for achieving a reproducible and efficient synthesis. researchgate.net
To achieve regioselective glycosylation at the C-14 position, the C-16 hydroxyl group must be selectively protected. An alternative approach involves the regioselective acetylation of zearalenone to form 14-O-acetylzearalenone, which leaves the C-16 hydroxyl group available for other reactions. nih.gov For the synthesis of the 14-O-glucoside, the opposite strategy is required. This involves protecting the more sterically hindered C-16 position or exploiting the differential reactivity of the two hydroxyl groups.
A common strategy is to use a bulky protecting group that preferentially reacts at the less hindered C-14 position, leaving the C-16 position to be protected. Subsequently, the C-14 protecting group is removed, and the glycosylation is performed. More successful approaches have involved the use of protecting groups like the p-methoxybenzyl (PMB) group. Regioselective p-methoxybenzylation can be achieved, and this protected intermediate is then used in the Königs-Knorr glucosylation. nih.gov Following the successful coupling of the glucose moiety, the final step is the deprotection of all protecting groups from both the zearalenone backbone and the sugar to yield the final Zearalenone-14-O-β-glucoside. nih.gov
After synthesis and deprotection, the crude product is a mixture containing the desired conjugate, unreacted starting materials, and side products. Purification is therefore an essential step. Preparative High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique used to isolate and purify the target glucoside conjugates from the reaction mixture. nih.govnih.govwur.nl
Once purified, the structure of the synthesized compound must be unequivocally confirmed. This is accomplished through a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure, confirming the attachment of the glucose unit at the C-14 position and verifying the stereochemistry of the glycosidic bond. nih.govnih.govnih.gov Purity of the final product is often assessed by ¹H-NMR. nih.gov
Enzymatic and Microbial Biosynthesis of Zearalenone Conjugates
Biosynthesis using whole microbial cultures or isolated enzymes represents an efficient and highly regioselective alternative to chemical synthesis for producing zearalenone conjugates. Fungi, in particular, are adept at metabolizing xenobiotics like mycotoxins into more polar, conjugated forms as a detoxification mechanism. wur.nlmdpi.com
Several fungal genera have been identified for their ability to convert zearalenone into its glucosylated forms. Strains of Aspergillus, Rhizopus, and Cunninghamella are particularly effective. oup.comfao.org Studies have shown that these fungi can perform targeted and regioselective synthesis of zearalenone conjugates. nih.govmdpi.com
Rhizopus : Strains such as Rhizopus oryzae have demonstrated the ability to produce Zearalenone-14-O-β-glucoside with high yield (up to 67%). Rhizopus oligosporus has also been used, though it tends to produce the 16-glucoside isomer. nih.govresearchgate.net
Aspergillus : Aspergillus oryzae is known to exclusively form Zearalenone-14-sulfate, highlighting the species-specific nature of the conjugation reaction. nih.gov
Cunninghamella : Species like Cunninghamella elegans and Cunninghamella echinulata are versatile and can produce Zearalenone-14-O-β-glucoside (Z14G), Zearalenone-16-O-β-glucoside (Z16G), and Zearalenone-14-sulfate (Z14S). nih.govnih.gov The product profile can be controlled by modifying the culture conditions. nih.gov
The production of stable isotope-labeled Zearalenone-14-O-β-glucoside can be achieved by feeding a labeled precursor to these fungal systems. For example, fully ¹³C-labeled zearalenone, which can be produced by growing Fusarium graminearum on ¹³C-enriched wheat, can be added to the culture of a conjugating fungus like Rhizopus oryzae to biosynthesize the desired labeled glucoside. brill.com
| Fungal Strain | Major Conjugate(s) Produced | Reported Yield/Purity |
|---|---|---|
| Rhizopus oryzae | Zearalenone-14-O-β-glucoside (Z14G) | 67% Yield, ≥82% Purity nih.gov |
| Rhizopus oligosporus | Zearalenone-16-O-β-glucoside (Z16G) | 39% Yield, ≥50% Purity nih.gov |
| Aspergillus oryzae | Zearalenone-14-sulfate (Z14S) | 49% Yield, ≥73% Purity nih.gov |
| Cunninghamella elegans (Rich Medium) | Zearalenone-14-sulfate (Z14S) | Preferential production nih.govnih.gov |
| Cunninghamella elegans (Sulphate-Depleted Medium) | Z14G, Z16G | Preferential production nih.govnih.gov |
| Cunninghamella echinulata (Rich Medium) | Zearalenone-14-O-β-glucoside (Z14G) | Preferential production nih.govnih.gov |
The metabolic pathway utilized by fungi for conjugation can be influenced by the composition of the growth medium. This provides a powerful tool to steer the biotransformation towards the desired product. Research has shown that the availability of sulphate in the culture medium is a critical factor for fungi like Cunninghamella elegans. nih.gov
In a standard, sulphate-rich medium, C. elegans preferentially produces Zearalenone-14-sulfate (Z14S). nih.govnih.gov However, when the fungus is grown in a specially designed sulphate-depleted medium, the metabolic pathway shifts away from sulfation towards glycosylation. This results in the preferred and abundant production of Zearalenone-14-O-β-glucoside and Zearalenone-16-O-β-glucoside. nih.govnih.govwur.nl For example, from an initial 2 mg of zearalenone in a sulphate-depleted culture of C. elegans, 1.94 mg of Z14G and 0.45 mg of Z16G were produced. nih.govnih.gov This demonstrates that implementing sulphate-depleted media is a successful and efficient strategy for the controlled and targeted biosynthesis of zearalenone glucosides. nih.gov
| Medium Type | Primary Metabolite(s) | Outcome |
|---|---|---|
| Rich Medium (Sulphate-Sufficient) | Zearalenone-14-sulfate (Z14S) | Favors sulfation pathway nih.govnih.gov |
| Sulphate-Depleted Medium | Zearalenone-14-O-β-glucoside (Z14G), Zearalenone-16-O-β-glucoside (Z16G) | Shifts metabolism to favor glycosylation, enhancing glucoside yield nih.govnih.gov |
Application of Recombinant Enzymes for Cell-Free Biotransformation
The production of Zearalenone-14-O-β-glucoside (ZEN-14-G) through cell-free biotransformation systems leverages the catalytic efficiency of specific recombinant enzymes. A prominent example is the use of UDP-glucosyltransferases (UGTs), which are instrumental in the detoxification pathways of plants by conjugating glucose to xenobiotics like mycotoxins.
A key enzyme in this process is the barley UDP-glucosyltransferase HvUGT14077. nih.gov This enzyme, when expressed in a host system like Escherichia coli and subsequently purified, provides a highly effective biocatalyst for the glucosylation of zearalenone (ZEN). The cell-free system offers significant advantages over whole-cell biotransformation, including simplified product purification and the ability to conduct reactions in smaller volumes.
The enzymatic reaction catalyzed by HvUGT14077 involves the transfer of a glucose moiety from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the zearalenone molecule. This particular enzyme exhibits a high affinity for ZEN, with a Michaelis constant (Km) of 3 µM, and a notable catalytic efficiency (kcat/Km) of 190 s−1·mM−1. nih.gov The glucosylation occurs primarily at the C-14 hydroxyl group of zearalenone, yielding Zearalenone-14-O-β-glucoside as the major product. A minor product, Zearalenone-16-O-β-glucoside, is also formed. nih.govnih.gov The preparative synthesis using recombinant HvUGT14077 can achieve a product distribution of approximately 90% ZEN-14-G and 10% of the C-16 isomer. nih.gov
Preparation and Characterization of Zearalenone-14-O-β-glucoside-13C6 Reference Materials
Stable Isotope Incorporation Techniques for Labeling the Glucoside Moiety
The synthesis of stable isotope-labeled this compound is essential for its use as an internal standard in quantitative analytical methods. The labeling is specifically introduced into the glucose portion of the molecule. This is achieved by utilizing a glucose precursor in which all six carbon atoms are the 13C isotope (U-13C6-glucose).
The incorporation of the 13C6-glucoside moiety can be accomplished through two primary routes: enzymatic synthesis or chemical synthesis.
Enzymatic Synthesis: This approach mirrors the biotransformation described in section 5.2.3, with the critical substitution of the standard UDP-glucose co-substrate with its uniformly labeled counterpart, UDP-13C6-glucose. A recombinant UDP-glucosyltransferase, such as HvUGT14077, is used to catalyze the transfer of the 13C6-glucose unit from UDP-13C6-glucose to the C-14 position of the unlabeled zearalenone aglycone. This method offers high regioselectivity, directly yielding the desired this compound isomer under mild reaction conditions.
Chemical Synthesis: Alternatively, chemical methods like the Königs-Knorr reaction can be employed. This technique has been successfully used for the synthesis of analogous labeled mycotoxin glucosides, such as deoxynivalenol-3-β-D-[13C6]-glucoside. researchgate.net In this process, a protected, activated form of U-13C6-glucose (e.g., acetobromo-α-D-glucose-13C6) is reacted with zearalenone in the presence of a promoter. Subsequent deprotection steps are then required to remove the protecting groups from the glucose moiety, yielding the final labeled product. While potentially less regioselective than enzymatic methods, chemical synthesis can be a robust alternative for producing the labeled standard.
Regardless of the method, the key principle is the use of a fully 13C-labeled glucose donor to ensure the incorporation of the six-carbon isotope label exclusively into the glucoside part of the final molecule.
Purity Assessment and Spectroscopic Characterization of Labeled Standards (e.g., NMR, HRMS)
Following synthesis, the identity, purity, and structural integrity of this compound must be rigorously confirmed. This is accomplished using a combination of chromatographic and spectroscopic techniques.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is used to determine the chemical purity of the synthesized standard. nih.govmdpi.com This analysis confirms the presence of a single major peak corresponding to the target compound and allows for the quantification of any remaining starting materials or synthesis byproducts. Purities are often determined by 1H-NMR as well. nih.govmdpi.com
Spectroscopic Characterization:
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the successful incorporation of the stable isotopes. The measured accurate mass of the protonated molecule [M+H]+ of this compound will be 6 atomic mass units (amu) higher than that of its unlabeled analog, reflecting the replacement of six 12C atoms with six 13C atoms in the glucoside moiety. Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern. The fragment ions containing the 13C6-glucose portion will also exhibit the corresponding +6 amu mass shift, confirming the location of the label.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used for unambiguous structural elucidation. nih.gov
The 13C-NMR spectrum provides definitive proof of the labeling. The signals corresponding to the six carbon atoms of the glucose moiety will be present, but their chemical shifts and coupling patterns will be significantly different from natural abundance spectra due to the high 13C enrichment and the presence of 13C-13C coupling. This technique confirms that the label is located on the glucoside part of the molecule.
The combination of these analytical techniques provides a comprehensive characterization of the labeled reference material, ensuring its identity, purity, and suitability for use in quantitative analysis.
| Technique | Purpose | Expected Outcome for this compound |
| HPLC-UV/MS | Purity Assessment | A single major peak indicating high chemical purity. |
| HRMS | Confirm Isotope Incorporation & Mass | Measured mass is ~6.02 amu higher than the unlabeled compound. |
| MS/MS | Structural Confirmation | Fragmentation pattern confirms the label is on the glucoside moiety. |
| 1H-NMR | Confirm Overall Structure | Spectrum is consistent with the known structure of Zearalenone-14-O-β-glucoside. |
| 13C-NMR | Confirm Label Location | Signals for the six glucose carbons are observed with characteristic shifts and coupling for a 13C-enriched moiety. |
Importance for Method Validation and Inter-Laboratory Comparability
The availability of a high-purity, well-characterized this compound reference material is paramount for the development, validation, and standardization of analytical methods for detecting its unlabeled counterpart. ekb.eg Its primary role is as an internal standard in stable isotope dilution assays (SIDA), particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govhpst.czresearchgate.net
The importance of this labeled standard stems from its ability to mitigate several key analytical challenges:
Correction for Matrix Effects: When analyzing complex matrices like food and feed, co-extracting compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. mdpi.comnih.gov Because the 13C-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same matrix effects. hpst.czlibios.fr By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively nullified, leading to highly accurate quantification. researchgate.netnih.gov
Compensation for Analyte Loss: The internal standard is added to the sample at the very beginning of the analytical procedure. hpst.cz It therefore accounts for any analyte loss that may occur during sample extraction, cleanup, and handling steps. This ensures that the final calculated concentration is a true reflection of the amount present in the original sample.
Improved Precision and Trueness: By correcting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision (repeatability and reproducibility) and trueness (accuracy) of the analytical method. nih.gov
Enhanced Inter-Laboratory Comparability: For regulatory monitoring and food safety enforcement, it is crucial that different laboratories can obtain consistent and comparable results. The use of a common, well-characterized internal standard like this compound is a cornerstone of method standardization. It minimizes lab-to-lab variability, ensuring that data is reliable and comparable across different studies and surveillance programs. ekb.egmdpi.com This is especially critical for "masked" mycotoxins like ZEN-14-G, which must be accurately quantified to assess the total dietary exposure to zearalenone. nih.gov
Academic Research Perspectives and Future Directions in Zearalenone 14 O β Glucoside Studies
Comprehensive Elucidation of Undetected and Unknown Zearalenone (B1683625) Metabolites
The biotransformation of zearalenone (ZEN) in plants, fungi, and animals leads to a diverse array of metabolites, many of which remain unidentified. The use of isotopically labeled compounds like Zearalenone-14-O-β-glucoside-13C6 is instrumental in tracing the metabolic fate of the parent compound and its glucosides. By introducing a labeled precursor into a biological system, researchers can utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to distinguish metabolites derived from the administered compound from the endogenous metabolic background. osti.gov
This approach allows for the confident identification of novel metabolites, providing a more complete picture of the metabolic pathways. For instance, studies have identified zearalenone-16-O-β-glucoside as a new masked mycotoxin, a discovery facilitated by advanced analytical techniques that could be further enhanced by the use of labeled standards. acs.org The application of this compound would enable precise tracking of the glucoside moiety and the zearalenone backbone through various metabolic transformations, aiding in the structural elucidation of previously unknown derivatives.
Comparative Metabolic and Kinetic Studies Across Diverse Biological Systems
The metabolism and toxicokinetics of zearalenone and its derivatives can vary significantly across different species. nih.govplos.org Understanding these differences is critical for accurate risk assessment in both human and veterinary toxicology. Isotopically labeled compounds such as this compound serve as powerful tools in these comparative studies.
By administering a precise amount of the labeled compound to different biological systems (e.g., in vivo animal models, in vitro cell cultures, or human gut microbiota models), researchers can accurately quantify the rates of absorption, distribution, metabolism, and excretion (ADME). nih.govuu.nl The stable isotope label ensures that the detected metabolites can be unequivocally traced back to the administered dose, eliminating ambiguity from endogenous sources. This allows for a direct comparison of metabolic profiles and kinetic parameters between species, shedding light on species-specific susceptibility to zearalenone toxicity. For example, studies have shown that zearalenone-14-glucoside is completely hydrolyzed presystemically in pigs. nih.gov The use of a 13C-labeled version would provide even more definitive data on the extent and location of this hydrolysis.
Development of Integrated Multi-Mycotoxin and Masked Mycotoxin Analytical Platforms
The co-occurrence of multiple mycotoxins and their masked forms in food and feed is a significant analytical challenge. nih.gov Developing robust and reliable analytical platforms capable of simultaneously detecting and quantifying a wide range of these contaminants is a high priority for food safety. Stable isotope dilution analysis (SIDA) using isotopically labeled internal standards is the gold standard for accurate quantification in complex matrices, as it effectively compensates for matrix effects and variations in instrument response. nih.gov
The synthesis and availability of this compound would be a significant asset in the development of such integrated analytical methods. It would serve as an ideal internal standard for the quantification of its unlabeled counterpart, a prevalent masked mycotoxin. Furthermore, its inclusion in a suite of labeled standards for other mycotoxins would enable the creation of comprehensive multi-mycotoxin LC-MS/MS methods. researchgate.netbrill.com These methods are essential for enforcing regulatory limits and ensuring the safety of the global food supply.
Investigation of Dynamic Interconversion and Bioavailability of Masked Mycotoxins in the Food and Feed Chain
Masked mycotoxins like zearalenone-14-O-β-glucoside can be hydrolyzed back to their parent, more toxic forms during food processing or within the digestive tracts of humans and animals. mdpi.commdpi.comnih.gov This "unmasking" can lead to an underestimation of the true mycotoxin exposure and risk. Investigating the dynamic interconversion and bioavailability of these masked forms is therefore of paramount importance.
Advancements in Engineered Microorganisms and Enzymes for Biocontrol or Bioremediation Research
The detoxification of mycotoxin-contaminated food and feed through biological means is a promising area of research. nih.govpeerj.comresearchgate.net This involves the use of microorganisms or their enzymes to transform mycotoxins into less toxic or non-toxic products. nih.govresearchgate.net Engineered microorganisms with enhanced detoxification capabilities are being developed for this purpose.
In this context, this compound can be a valuable tool for evaluating the efficacy of these biocontrol and bioremediation strategies. By incubating the labeled compound with a specific microorganism or enzyme, researchers can precisely track the degradation pathway and identify the resulting metabolites. The stable isotope label allows for clear differentiation between the metabolites of the mycotoxin and the metabolic products of the microorganism itself. This aids in understanding the mechanism of detoxification and in optimizing the engineering of more efficient biocontrol agents.
Q & A
Q. What analytical methods are recommended for detecting Zearalenone-14-O-β-glucoside-13C6 in biological matrices?
High-throughput UPLC-MS/MS is optimal for trace-level detection in serum, offering sensitivity and specificity for distinguishing isotopic forms. For validation, include recovery tests and matrix-matched calibration curves to account for ion suppression/enhancement effects . GC-MS with derivatization can also be employed for non-polar matrices but requires hydrolysis to cleave the glucoside moiety, introducing potential artifacts .
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
Store the compound at -20°C in anhydrous, inert conditions to prevent glucoside hydrolysis or isotopic exchange. Pre-experiment stability tests under varying pH, temperature, and light exposure are critical. Use isotopically labeled internal standards (e.g., 13C6 analogs) to correct for degradation during sample preparation .
Q. What synthetic strategies are validated for producing this compound?
Enzymatic glucosylation of Zearalenone-13C6 using UDP-glucosyltransferases ensures regioselectivity at the 14-O position. Confirm purity (>95%) via HPLC with photodiode array detection and validate isotopic enrichment using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How should researchers design experiments to study the metabolic fate of this compound in mammalian systems?
Use a dual-isotope approach: administer 13C6-labeled glucoside alongside deuterated Zearalenone to track hydrolysis and re-conjugation. Employ timed urine/serum sampling and LC-HRMS to quantify phase I/II metabolites. Account for gut microbiota-mediated deglucosylation by including germ-free vs. conventional animal models .
Q. What methodologies resolve contradictions in reported bioactivity data for Zearalenone glucosides?
Discrepancies often arise from differential assay conditions (e.g., estrogen receptor binding assays vs. cell proliferation endpoints). Standardize experimental parameters:
Q. How can isotopic tracing (13C6) improve understanding of Zearalenone-14-O-β-glucoside’s environmental transport?
Conduct soil-plant model studies with 13C6-labeled compound to track uptake and translocation. Combine stable isotope probing (SIP) with metagenomics to identify microbial degraders. Use δ13C mass balance models to quantify abiotic vs. biotic degradation pathways .
Q. What statistical approaches are robust for analyzing dose-response relationships in Zearalenone-glucoside toxicity studies?
Apply benchmark dose (BMD) modeling with model averaging to address non-linear responses. For small sample sizes, use Bayesian hierarchical models to pool data across studies while adjusting for between-study heterogeneity. Validate assumptions via sensitivity analyses .
Methodological Guidance
- Experimental Reproducibility : Document hydrolysis rates, extraction efficiencies, and instrument parameters (e.g., collision energy in MS/MS) in detail to enable replication .
- Data Interpretation : Use subgroup analysis (e.g., stratified by metabolic genotype) to explain variability in human exposure studies. Pre-specify hypotheses to avoid post hoc bias .
- Literature Integration : Systematically review analogs (e.g., Zearalenone-4-O-β-glucoside) to infer metabolic pathways, but validate assumptions via targeted experiments due to structural variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
